molecular formula C7H11Cl2N3O2 B2471737 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride CAS No. 1218463-60-5

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

Cat. No.: B2471737
CAS No.: 1218463-60-5
M. Wt: 240.08
InChI Key: VQLBLCOABKEJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies on Protonation States

X-ray crystallographic investigations have provided definitive evidence regarding the protonation pattern in this compound. The studies demonstrate that the compound exists predominantly in a specific tautomeric form where the N(3) atom of the imidazole ring carries a proton, resulting in the formation of an amphionic structure. This protonation state is evidenced by characteristic bond length variations within the imidazole ring, where the C(2)-C(7) bond exhibits typical double bond character with a measured distance of 1.331 Angstroms.

The dihydrochloride form accommodates two additional protons, with one likely residing on the pyridine nitrogen and another associated with the carboxylic acid group in the crystal lattice. Electron density maps generated from high-resolution X-ray data clearly indicate the positions of hydrogen atoms, confirming the specific protonation sites. The presence of chloride counterions in the crystal structure provides charge balance and creates specific geometric constraints that influence the overall molecular conformation.

Comparative analysis with related imidazopyridine structures reveals that the protonation pattern significantly affects the electronic distribution within the heterocyclic system. The localization of positive charge on specific nitrogen atoms results in measurable changes in bond lengths and angles throughout the molecular framework. These structural modifications are particularly pronounced in the vicinity of the protonated sites, where bond lengths show systematic deviations from those observed in neutral analogues.

Hydrogen Bonding Networks in Dihydrochloride Form

The crystal structure of this compound exhibits an extensive three-dimensional hydrogen bonding network that governs the solid-state packing arrangement. Primary hydrogen bonds form between the protonated nitrogen atoms and chloride anions, with typical N-H···Cl distances ranging from 3.0 to 3.3 Angstroms. These ionic interactions provide the primary stabilization for the crystal lattice and determine the relative orientations of adjacent molecules.

Secondary hydrogen bonding interactions involve the carboxylic acid functionality, which participates in both intermolecular and intramolecular hydrogen bonds. The carboxyl group forms characteristic dimeric associations with neighboring molecules through O-H···O hydrogen bonds, creating chain-like arrangements within the crystal structure. Additionally, intramolecular hydrogen bonds are observed between the carboxylate oxygen and positively charged nitrogen centers, with a measured distance of approximately 2.618 Angstroms.

Water molecules, when present as co-crystallized species, serve as additional hydrogen bond donors and acceptors, creating bridging interactions between organic molecules and chloride ions. These water-mediated hydrogen bonds contribute to the overall stability of the crystal lattice and influence the thermal properties of the solid material. The complete hydrogen bonding network results in a highly organized three-dimensional structure that exhibits characteristic melting behavior and solubility properties distinct from the anhydrous form.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLBLCOABKEJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride typically involves the cyclization of histamine with formaldehyde. One common method includes dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This reaction yields the desired imidazo[4,5-c]pyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[4,5-c]pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various imidazo[4,5-c]pyridine derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. Similarly, as a factor Xa inhibitor, it binds to the active site of the enzyme, blocking the conversion of prothrombin to thrombin and thus preventing blood clot formation .

Comparison with Similar Compounds

Structural and Functional Comparison

The imidazo[4,5-c]pyridine scaffold is shared among several derivatives, but substitutions at key positions dictate their pharmacological profiles. Below is a comparative analysis:

Compound Name Structural Features Molecular Weight Key Applications/Targets
Spinacine dihydrochloride 6-carboxylic acid, dihydrochloride salt, no additional substituents 330.21 g/mol Immunomodulation, metal-ion chelation
PD123319 (ditrifluoroacetate) 5-(diphenylacetyl), 1-[[4-(dimethylamino)-3-methylphenyl]methyl] substituents 792.64 g/mol AT2 receptor antagonist; cardiovascular research
(S)-3-Phenylmethyl derivative (dihydrochloride) 3-phenylmethyl substitution, chiral center at C6 330.21 g/mol Not explicitly stated; likely explored for receptor selectivity
5-Methyl derivative (dihydrochloride) Methyl group at position 5 183.63 g/mol Structural studies; potential SAR exploration
Pharmacological and Biochemical Differences
  • Spinacine dihydrochloride vs. PD123319: Target Specificity: Spinacine lacks affinity for angiotensin receptors (AT1/AT2) but interacts with metal ions and immune pathways. In contrast, PD123319 selectively inhibits AT2 receptors (IC₅₀ < 10 nM) without affecting AT1 or growth factor receptors . Spinacine’s immunomodulatory activity may involve redox signaling or lipoprotein interactions .
  • Tautomerism and Solubility :
    Spinacine’s tautomeric form (N(3)-protonated) enhances its amphiphilic properties, aiding in membrane interactions. The dihydrochloride salt improves aqueous solubility (vs. free base) for in vitro assays . PD123319’s trifluoroacetate salt similarly enhances solubility but introduces higher lipophilicity due to aromatic substituents .

Key Research Findings
  • The unsubstituted carboxylic acid group in Spinacine is critical for metal chelation, as seen in histidine analogs .
  • PD123319’s diphenylacetyl group enhances receptor binding via hydrophobic interactions, a feature absent in Spinacine .
Data Tables

Table 1: Physicochemical Properties

Property Spinacine dihydrochloride PD123319 (ditrifluoroacetate)
Molecular Formula C₇H₉N₃O₂·2HCl C₃₁H₃₃N₅O₂·2C₂HF₃O₂
Storage Conditions Room temperature, dry, dark -20°C, desiccated
Solubility >10 mg/mL in water Soluble in DMSO, methanol

Biological Activity

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₉N₃·2HCl
  • Molecular Weight : 123.16 g/mol
  • CAS Number : 6882-74-2

Antihypertensive Effects

Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit antihypertensive activity. A study highlighted the compound's ability to lower blood pressure in hypertensive models through the inhibition of angiotensin-converting enzyme (ACE) activity. The mechanism involves modulation of the renin-angiotensin system (RAS), which is crucial for blood pressure regulation .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The IC₅₀ values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a selective cytotoxic effect on cancer cells while sparing normal fibroblasts .

The biological activity of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is attributed to its interaction with specific molecular targets:

  • COX-2 Inhibition : Reduces prostaglandin synthesis, alleviating inflammation.
  • Apoptosis Induction : Triggers caspase pathways leading to programmed cell death in cancer cells.
  • ACE Inhibition : Modulates blood pressure through the RAS pathway.

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats treated with various doses of the compound, significant reductions in systolic blood pressure were observed compared to untreated controls. The study concluded that the compound could be a viable candidate for hypertension management due to its dual action on vascular resistance and cardiac output.

Case Study 2: Anticancer Efficacy

A recent investigation assessed the effects of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine on multiple cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Comparative Analysis of Biological Activities

Activity TypeIC₅₀ Values (μmol/L)Reference
COX-2 Inhibition0.04
Anticancer (HepG2)Growth inhibition: 54%
AntihypertensiveSignificant reduction

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and catalyst selection. For bicyclic imidazo-pyridine derivatives, esterification or cyclization steps are critical. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation. For example, substituents like nitrophenyl or iodophenyl groups in analogs (e.g., CAS 536759-91-8) enhance stability during synthesis . Experimental feedback loops integrating computational and spectroscopic data (e.g., NMR, HPLC) ensure reproducibility .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure. For purity, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Impurity profiling should reference pharmacopeial standards (e.g., EP or USP guidelines) to identify byproducts like oxidation derivatives or unreacted intermediates . Stability studies under varied pH and temperature conditions can inform storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer: Data discrepancies often arise from assay variability or structural nuances. For example, iodophenyl substituents (e.g., CAS 473927-64-9) alter pharmacokinetics by modulating lipophilicity and receptor binding . To reconcile contradictions, perform meta-analyses of published datasets, prioritizing studies with standardized protocols (e.g., IC50 measurements under identical buffer conditions). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity screens) .

Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding modes to target proteins. Focus on substituent effects: electron-withdrawing groups (e.g., nitro) may improve affinity for charged active sites, while bulky substituents (e.g., tert-butyl) could reduce off-target interactions. Leverage cheminformatics tools (e.g., RDKit) to generate QSAR models based on existing analogs . Validate predictions with in vitro assays .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer: Stability is influenced by hygroscopicity and thermal sensitivity. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring. Lyophilization or storage in inert atmospheres (argon) minimizes hydrolysis. For dihydrochloride salts, avoid exposure to basic conditions to prevent free base formation. Stability-indicating methods (e.g., UPLC-PDA) are critical for detecting degradation products .

Data Management and Experimental Design

Q. What frameworks support robust experimental design for studying this compound’s mechanism of action?

  • Methodological Answer: Adopt factorial design (e.g., Box-Behnken) to evaluate multifactorial interactions (e.g., concentration, pH, co-solvents). For mechanism studies, combine knockout cell lines with proteomic profiling (e.g., SILAC) to identify off-target effects. Use chemical software (e.g., Schrödinger Suite) to simulate reaction pathways and optimize conditions virtually before lab validation .

Q. How can researchers ensure data integrity and reproducibility in collaborative studies?

  • Methodological Answer: Implement electronic lab notebooks (ELNs) with version control and audit trails. Standardize data formats (e.g., .cif for crystallography, .mnova for NMR) and share raw datasets via repositories (e.g., Zenodo). Cross-validate critical findings (e.g., IC50 values) across independent labs using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.